Sodium 4-methylvalerate-1-13C

Catalog No.
S1941127
CAS No.
287111-41-5
M.F
C6H11NaO2
M. Wt
139.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-methylvalerate-1-13C

CAS Number

287111-41-5

Product Name

Sodium 4-methylvalerate-1-13C

IUPAC Name

sodium;4-methyl(113C)pentanoate

Molecular Formula

C6H11NaO2

Molecular Weight

139.13 g/mol

InChI

InChI=1S/C6H12O2.Na/c1-5(2)3-4-6(7)8;/h5H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i6+1;

InChI Key

ZTRIBXMDBFDMQW-NWZHYJCUSA-M

SMILES

CC(C)CCC(=O)[O-].[Na+]

Canonical SMILES

CC(C)CCC(=O)[O-].[Na+]

Isomeric SMILES

CC(C)CC[13C](=O)[O-].[Na+]

Sodium 4-methylvalerate-1-13C is a stable isotopically labeled compound derived from 4-methylvaleric acid, where the carbon atom at position one is replaced with the carbon-13 isotope. This compound is a sodium salt, which enhances its solubility in aqueous solutions and makes it useful in various chemical and biological applications. The presence of the carbon-13 isotope allows for detailed studies using nuclear magnetic resonance spectroscopy, particularly carbon-13 nuclear magnetic resonance spectroscopy, which provides insights into the molecular structure and dynamics of organic compounds.

, including:

  • Esterification: It can react with alcohols to form esters, a reaction that is typically catalyzed by an acid.
  • Salt Metathesis: This involves the exchange of ions between sodium 4-methylvalerate and another salt, resulting in the formation of new salts. For example:
    Sodium 4 methylvalerate+Potassium ChloridePotassium 4 methylvalerate+Sodium Chloride\text{Sodium 4 methylvalerate}+\text{Potassium Chloride}\rightarrow \text{Potassium 4 methylvalerate}+\text{Sodium Chloride} .
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form shorter-chain carboxylic acids.

Sodium 4-methylvalerate-1-13C has been studied for its potential biological activities. It serves as a tracer in metabolic studies due to its isotopic labeling, allowing researchers to track metabolic pathways involving branched-chain fatty acids. Some research indicates that similar compounds can exhibit antimicrobial properties or influence metabolic processes in bacteria and mammals.

The synthesis of sodium 4-methylvalerate-1-13C can be achieved through several methods:

  • Direct Synthesis from 4-Methylvaleric Acid: By reacting 4-methylvaleric acid with sodium hydroxide or sodium bicarbonate, sodium 4-methylvalerate can be formed.
  • Isotopic Labeling: The incorporation of carbon-13 can be achieved by using carbon dioxide labeled with carbon-13 during the synthesis process.
  • Salt Metathesis: This method involves exchanging the sodium ion from another sodium salt with a different counterion, effectively producing sodium 4-methylvalerate from other carboxylates.

Sodium 4-methylvalerate-1-13C has various applications:

  • Metabolic Tracing: It is used in studies involving lipid metabolism and energy production in biological systems.
  • Nuclear Magnetic Resonance Studies: The isotopic labeling allows for enhanced resolution in NMR spectroscopy, aiding in structural elucidation and dynamics studies of organic molecules.
  • Food Industry: It may serve as a flavoring agent or preservative due to its structural similarity to naturally occurring compounds.

Interaction studies involving sodium 4-methylvalerate-1-13C often focus on its metabolic pathways and interactions with enzymes involved in fatty acid metabolism. Research has shown that compounds with similar structures can influence metabolic rates and enzyme activity, providing insights into how branched-chain fatty acids are processed within biological systems.

Sodium 4-methylvalerate-1-13C shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
Sodium ValerateLinear chainSimpler structure without branching
Sodium IsobutyrateBranched chainDifferent branching pattern; used in similar studies
Sodium ButyrateShorter chainCommonly studied for its effects on gut health
Sodium HexanoateLonger chainUsed in food applications; more hydrophobic

Uniqueness

Sodium 4-methylvalerate-1-13C is unique due to its specific isotopic labeling at the first carbon position, which allows for precise tracking in metabolic studies. Its branched structure also distinguishes it from linear fatty acids, influencing its biological activity and applications.

Dates

Modify: 2024-02-18

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